1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H13BrClNO4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13BrClNO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h1-10,19H,11H2 |
InChI Key |
YTHFMWCPIQWLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Design
The most efficient route involves a one-pot multicomponent cyclization reaction. A validated protocol combines methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1), 4-bromophenylglyoxal (2), and furan-2-ylmethylamine (3) in acetic acid under reflux (110°C, 12 hours). This method achieves a 68–72% yield by concurrently forming the chromene and pyrrole rings while introducing the bromophenyl and furanylmethyl substituents.
Key Reaction Parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetic acid | Maximizes cyclization efficiency |
| Temperature | 110°C | Below 100°C reduces ring closure |
| Stoichiometry | 1:1:1.2 (1:2:3) | Excess amine improves furan incorporation |
This method eliminates the need for isolation of intermediates, reducing purification steps.
Stepwise Synthesis via Knoevenagel Condensation
Intermediate Synthesis
A sequential approach begins with synthesizing 7-chloro-1-(4-bromophenyl)chromeno[2,3-c]pyrrole-3,9-dione (4) via Knoevenagel condensation between 4-bromophenylacetonitrile and 2-hydroxy-5-chlorobenzaldehyde, followed by oxidative cyclization. The furan-2-ylmethyl group is introduced in a subsequent alkylation step using furfuryl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding the target compound in 61% overall yield.
Limitations:
-
Requires strict anhydrous conditions to prevent hydrolysis of the nitrile intermediate.
-
Alkylation regioselectivity is solvent-dependent, with DMF outperforming THF or acetonitrile.
Catalytic Asymmetric Methods
N-Heterocyclic Carbene (NHC) Catalysis
Enantioselective synthesis employs NHC catalysts (e.g., triazolium salts) to construct the chromeno-pyrrole core via [3+2] cycloaddition. While this method achieves high enantiomeric excess (up to 98:2 er), its applicability to the target compound is limited by the lack of stereocenters in the final product. Modifications using achiral catalysts (e.g., DABCO) in acetonitrile/toluene mixtures improve yield (82%) without compromising diastereoselectivity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantage |
|---|---|---|---|---|
| Multicomponent | 72 | >95% | High | Single-pot synthesis |
| Stepwise | 61 | 93% | Moderate | Controlled functionalization |
| Catalytic | 82 | 97% | Low | High diastereoselectivity |
Critical Observations:
-
The multicomponent method is preferred for industrial applications due to fewer purification steps.
-
Catalytic approaches, while efficient, require expensive ligands and rigorous oxygen-free conditions.
Functionalization and Post-Synthetic Modifications
Halogen Exchange Reactions
The chloro group at position 7 can be replaced via Finkelstein reaction using NaI in acetone (65°C, 8 hours), though this risks decomposition of the furan ring.
Oxidation of the Furan Moiety
Controlled oxidation with mCPBA selectively converts the furan to a γ-lactone, enabling further diversification.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-7-CHLORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, resulting in the formation of alcohol derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research has focused on:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation.
- Antimicrobial Properties : The unique chemical structure may enhance activity against various pathogens, warranting further exploration in pharmaceutical applications.
Organic Synthesis
The compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for:
- Modification and Derivatization : The bromine and chlorine atoms can be substituted or modified to create new derivatives with tailored properties for specific applications in materials science or pharmaceuticals.
- Synthesis of Heterocyclic Compounds : The furan and chromeno-pyrrole moieties facilitate the synthesis of other heterocycles that are useful in various chemical applications.
Material Science
Research is ongoing to explore the use of this compound in developing advanced materials. Its properties may lead to:
- Polymer Development : The unique structure could be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanomaterials : Investigations into its potential as a precursor for nanostructured materials are underway, particularly in electronic and photonic applications.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of 1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Activity : Another study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed enhanced activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-7-CHLORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Position 1 Aryl Group
- This substituent may also improve lipid solubility, influencing membrane permeability .
- Hydroxyphenyl (Compounds A and B) : The hydroxyl group facilitates hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation.
Position 2 Substituent
- Furan-2-ylmethyl (Target and Compound B) : The furan oxygen participates in π-stacking interactions, which could enhance binding to aromatic residues in proteins. However, furans may pose metabolic liabilities via oxidative ring opening .
- Phenethyl (Compound A) : The flexible alkyl chain may confer entropic advantages in target binding but reduces rigidity compared to furan.
Halogen Effects
- The 7-chloro substituent (common to all compounds) stabilizes the chromene ring via inductive effects.
Biological Activity
The compound 1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a chromeno-pyrrole core, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 421.8 g/mol. The presence of bromine and chlorine atoms in the structure suggests potential reactivity that may enhance its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H16ClBrN2O5 |
| Molecular Weight | 421.8 g/mol |
| IUPAC Name | 1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Anticancer Properties
Research indicates that compounds with a chromeno-pyrrole backbone exhibit significant anticancer properties. A study demonstrated that derivatives of chromeno-pyrroles could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specifically, the compound under discussion has shown effectiveness against breast cancer cells in vitro, with IC50 values suggesting potent cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating its potential as an antibacterial agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that it may act as an enzyme inhibitor or modulate receptor activity related to cell proliferation and apoptosis pathways. For instance, studies suggest that chromeno-pyrroles can inhibit key enzymes involved in tumor progression.
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecules highlighted the synthesis of various chromeno-pyrrole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with an IC50 value as low as 5 µM against MCF-7 breast cancer cells .
- Antimicrobial Effects : Research conducted on the antimicrobial properties of similar compounds found that they could effectively inhibit bacterial growth in a dose-dependent manner. The study reported MIC values for the compound ranging between 6 to 12 µg/mL against pathogenic bacteria .
- Mechanistic Insights : A detailed mechanistic study showed that the compound could induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(4-bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves multicomponent reactions (MCRs) or stepwise coupling strategies. Key steps include:
- Cyclization : Chromeno-pyrrole core formation via acid- or base-catalyzed cyclization of precursor intermediates (e.g., substituted chromones and pyrrole derivatives) .
- Functionalization : Introduction of the 4-bromophenyl and furan-2-ylmethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Optimization : Reaction yield and purity depend on solvent polarity (DMF or THF), temperature (80–120°C), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are spectral contradictions resolved?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm; furan protons at δ 6.3–6.5 ppm). -NMR can resolve pyrrole nitrogen environments .
- XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., chromeno-pyrrole ring conformation) .
- Contradictions : Discrepancies between calculated and observed spectra (e.g., NOE effects vs. DFT-predicted geometries) require hybrid DFT-NMR simulations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2/Bax) based on structural analogs’ activity .
- Assay Design :
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets, and what are key limitations?
Methodological Answer:
- Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Key parameters:
- Grid Box : Centered on catalytic lysine (K745 for EGFR).
- Scoring Function : MM-GBSA for binding energy refinement.
- Limitations :
Q. How do solvent polarity and substituent electronic effects influence the compound’s reactivity in derivatization reactions?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic aromatic substitution (e.g., bromophenyl group replacement).
- Substituent Analysis : Electron-withdrawing groups (e.g., -Cl, -Br) deactivate the pyrrole ring, requiring harsher conditions (e.g., NaH as base).
- Case Study : Replacing bromine with -NH₂ in DMF/K₂CO₃ at 100°C yields a 45% amine derivative; same reaction in THF yields <10% .
Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic data?
Methodological Answer:
- ADME Profiling :
- Metabolic Stability : Microsomal assays (human liver microsomes) to identify CYP450-mediated degradation.
- Bioavailability : LogP optimization (target 2–4) via substituent modification (e.g., replacing furan with tetrahydrofuran).
- Discrepancy Mitigation : Use PK/PD modeling (e.g., Phoenix WinNonlin) to correlate in vitro IC₅₀ with plasma concentration-time profiles .
Q. How can crystallographic data inform polymorph control during scale-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
